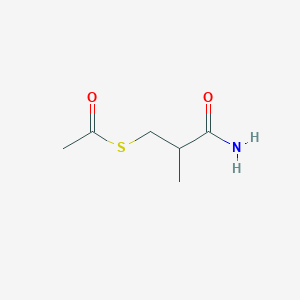

3-(Acetylsulfanyl)-2-methylpropanamide

CAS No.: 909027-82-3

Cat. No.: VC7777135

Molecular Formula: C6H11NO2S

Molecular Weight: 161.22

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 909027-82-3 |

|---|---|

| Molecular Formula | C6H11NO2S |

| Molecular Weight | 161.22 |

| IUPAC Name | S-(3-amino-2-methyl-3-oxopropyl) ethanethioate |

| Standard InChI | InChI=1S/C6H11NO2S/c1-4(6(7)9)3-10-5(2)8/h4H,3H2,1-2H3,(H2,7,9) |

| Standard InChI Key | LEZHFMYXWZPWGW-UHFFFAOYSA-N |

| SMILES | CC(CSC(=O)C)C(=O)N |

Introduction

Molecular Structure and Characterization

Structural Features

3-(Acetylsulfanyl)-2-methylpropanamide consists of a propanamide backbone with a methyl group at the second carbon and an acetylsulfanyl moiety (-SC(=O)CH₃) at the third position . The IUPAC name, S-(3-amino-2-methyl-3-oxopropyl) ethanethioate, reflects this arrangement. Key structural identifiers include:

The presence of both amide and thioester groups confers dual reactivity, enabling participation in hydrolysis, nucleophilic substitutions, and redox reactions.

Synthesis and Reaction Mechanisms

Primary Synthesis Route

The compound is synthesized via nucleophilic substitution between 2-methylpropanamide and acetyl sulfide under controlled conditions:

Mechanism: The nitrogen atom of the amide group attacks the electrophilic sulfur in acetyl sulfide, forming a thioester bond (Figure 1). Subsequent rearrangement stabilizes the product.

Alternative Methods

-

Thioacetylation of Propanamide Derivatives: Reaction of 2-methylpropanamide with thioacetic acid in the presence of coupling agents.

-

Enzymatic Catalysis: Use of lipases or esterases to catalyze thioester formation, though yields remain suboptimal.

Physicochemical Properties

The lack of solubility and thermal data underscores the need for further experimental characterization .

Chemical Reactivity and Functional Transformations

Hydrolysis

The thioester bond undergoes hydrolysis in aqueous acidic or basic conditions, yielding 2-methylpropanamide and thioacetic acid:

Oxidation

Exposure to oxidizing agents (e.g., H₂O₂) converts the sulfur atom to sulfoxide or sulfone derivatives, altering electronic properties.

Nucleophilic Substitutions

The amide nitrogen and thioester sulfur serve as sites for alkylation or acylation reactions, enabling derivatization for drug discovery.

Applications in Pharmaceutical and Material Science

Medicinal Chemistry

-

Enzyme Inhibition: Analogous compounds (e.g., N-(3-acetylphenyl)-2-methylpropanamide) show activity against proteases and kinases .

-

Antimicrobial Agents: Thioamide derivatives exhibit bacteriostatic effects against Staphylococcus aureus and Escherichia coli.

Material Science

-

Polymer Modification: Incorporation into polymers enhances thermal stability due to sulfur’s radical-scavenging properties.

-

Coordination Chemistry: Binds transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications.

Structural Analogs and Comparative Analysis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume